molecular formula C26H23ClN2O3S B1229790 1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone

1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone

Cat. No. B1229790
M. Wt: 479 g/mol
InChI Key: BGFCFSUMQMMXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone is a member of quinolines.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been used as a building block in the synthesis of various derivatives, including Indoloquinolones, Triazoloindoloquinolines, and their derivatives. These compounds have potential biological activities (Mulwad & Lohar, 2003).
  • It serves as a precursor for the synthesis of aminobenzo[b]thiophenes through a Willgerodt–Kindler route, demonstrating a simple and efficient synthesis method for these compounds (Androsov et al., 2010).

Biological Activity

  • A derivative of this compound showed high antiproliferative activity by intercalating with DNA and inhibiting DNA topoisomerase II, suggesting its potential as an anti-cancer agent (Via et al., 2008).
  • Another study synthesized derivatives containing the quinoline moiety, which were characterized for their structural properties and evaluated for potential biological applications (Zen, Chen, & Liu, 2012).
  • The compound was involved in the synthesis of N-acyl-4-phenyl-1,2-epoxy-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinolines, which were characterized for their acute toxicity, cytotoxicity, analgesic activity, and effects on locomotion and exploration (Krainova et al., 2012).

Synthesis and Antiproliferative Evaluation

  • A series of derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, highlighting the compound's role in the development of potential cancer treatments (Chen et al., 2008).

properties

Product Name

1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone

Molecular Formula

C26H23ClN2O3S

Molecular Weight

479 g/mol

IUPAC Name

1-[1-chloro-2-(2-nitrophenyl)sulfanyl-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone

InChI

InChI=1S/C26H23ClN2O3S/c1-15(30)17-11-12-20-18(13-17)24-19(26(28-20)16-7-3-2-4-8-16)14-23(25(24)27)33-22-10-6-5-9-21(22)29(31)32/h2-13,19,23-26,28H,14H2,1H3

InChI Key

BGFCFSUMQMMXNS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C(C(C3)SC4=CC=CC=C4[N+](=O)[O-])Cl)C5=CC=CC=C5

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C(C(C3)SC4=CC=CC=C4[N+](=O)[O-])Cl)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone
Reactant of Route 2
1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone
Reactant of Route 3
1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone
Reactant of Route 4
1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone
Reactant of Route 5
1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone
Reactant of Route 6
1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone

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